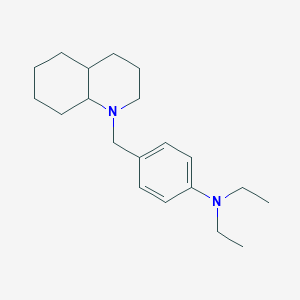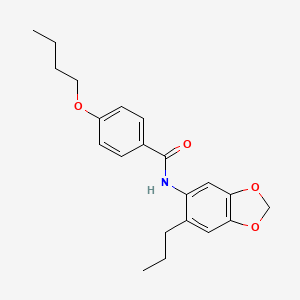![molecular formula C18H23N3O4S B5155959 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields.
Aplicaciones Científicas De Investigación
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been studied for its potential therapeutic applications in various medical fields, including cancer, inflammation, and neurological disorders. In cancer research, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In inflammation research, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorder research, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Mecanismo De Acción
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A exerts its therapeutic effects through its ability to modulate various signaling pathways in cells. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, it has been found to modulate the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. It also reduces inflammation and oxidative stress in animal models of inflammatory diseases. In animal models of neurodegenerative diseases, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A has several advantages for lab experiments, including its ability to modulate multiple signaling pathways and its potential therapeutic applications in various medical fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A, including its potential use in combination with other drugs for cancer treatment, its potential therapeutic applications in other medical fields, and the development of more potent and selective analogs. Additionally, further research is needed to determine its optimal dosage and administration, as well as its potential toxicity in humans.
Métodos De Síntesis
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitrophenol with isopropylamine, followed by the reaction of the resulting compound with pyridine-3-carboxaldehyde. The final step involves the reaction of the resulting compound with N-(chloroacetyl)acetamide to yield 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide A.
Propiedades
IUPAC Name |
2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13(2)21-26(23,24)16-6-7-17(14(3)9-16)25-12-18(22)20-11-15-5-4-8-19-10-15/h4-10,13,21H,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOIIQYLCYLRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)


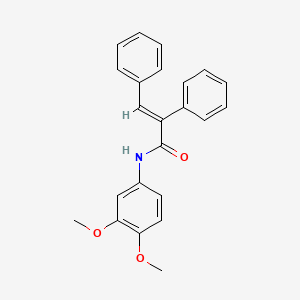
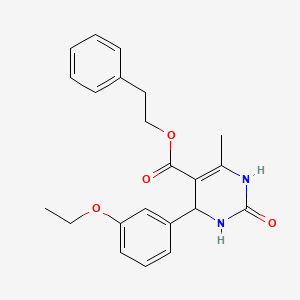
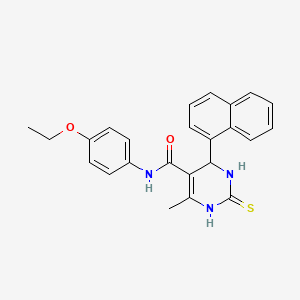


![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
